Bicyclo[2.1.0]pentane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-4-6-2-1-5(6)3-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGLSGVMDLTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reactivity and Mechanistic Pathways of Bicyclo 2.1.0 Pentane 1 Carbaldehyde
Reactions Involving the Aldehyde Moiety within the Strained Environment
The presence of the aldehyde functional group at a bridgehead position of the strained bicyclo[2.1.0]pentane core significantly influences its chemical reactivity. The inherent strain of the fused ring system can affect the stereochemical outcome of reactions at the carbonyl center and provides a driving force for unique transformations.
Nucleophilic Addition Reactions and Stereochemical Outcomes
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. In the case of bicyclo[2.1.0]pentane-1-carbaldehyde, the stereochemical course of such additions is of particular interest due to the rigid and sterically demanding nature of the bicyclic framework. The crystal structure of this compound has been determined, revealing a specific orientation of the formyl group relative to the bicyclic system. smolecule.com This fixed conformation plays a crucial role in dictating the facial selectivity of nucleophilic attack.
While specific studies on a wide range of nucleophilic additions to this compound are not extensively documented in publicly available literature, general principles of steric hindrance would suggest that nucleophiles will preferentially attack from the less hindered face of the aldehyde. The "exo" face of the bicyclopentane system is generally more accessible than the "endo" face, which is shielded by the cyclobutane (B1203170) portion of the ring system. This would likely lead to the predominant formation of one diastereomer. Further research is needed to fully map the stereochemical outcomes with various nucleophiles.
Carbonyl Transformations and Functional Group Interconversions
The aldehyde functionality of this compound is amenable to a variety of transformations to other functional groups. These interconversions are standard organic reactions, but their application to this strained system can sometimes lead to unexpected pathways or require carefully optimized conditions to avoid concomitant ring-opening or rearrangement.
One notable transformation is the Baeyer-Villiger oxidation. While this reaction is typically performed on ketones, the aldehyde can be first converted to a methyl ketone, which can then undergo oxidation to yield an acetate (B1210297) ester. rsc.org This two-step sequence provides a route to introduce an oxygen atom adjacent to the bicyclic core, leading to bicyclo[2.1.0]pentan-1-ol derivatives upon hydrolysis.
| Starting Material | Reagents | Product | Reaction Type |
| This compound | 1. MeLi or MeMgBr2. Oxidizing agent (e.g., PCC, DMP) | 1-(Bicyclo[2.1.0]pentan-1-yl)ethan-1-one | Grignard/Organolithium addition followed by oxidation |
| 1-(Bicyclo[2.1.0]pentan-1-yl)ethan-1-one | m-CPBA or other peroxy acids | Bicyclo[2.1.0]pentan-1-yl acetate | Baeyer-Villiger Oxidation |
| This compound | 1. NaBH4 or LiAlH4 | (Bicyclo[2.1.0]pentan-1-yl)methanol | Reduction |
| This compound | Ag2O, NaOH | Bicyclo[2.1.0]pentane-1-carboxylic acid | Oxidation (Tollens' test) |
Ring-Opening and Rearrangement Reactions of the Bicyclo[2.1.0]pentane Core
The significant ring strain inherent in the bicyclo[2.1.0]pentane skeleton makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can be initiated by thermal, photochemical, or catalytic (acid or base) means.
Thermal Isomerization Pathways
Upon heating, bicyclo[2.1.0]pentane and its derivatives undergo characteristic thermal rearrangements. The parent hydrocarbon isomerizes to cyclopentene (B43876) and 1,4-pentadiene (B1346968). rsc.org For substituted bicyclo[2.1.0]pentanes, a lower energy process, often referred to as a "bridge flip" or double epimerization, can occur. This process is initiated by the cleavage of the central C1-C4 bond to form a diradical intermediate, which can then reclose to give either the original stereoisomer or its epimer. nih.gov
For this compound, the presence of the electron-withdrawing aldehyde group is expected to influence the stability of the diradical intermediate and potentially the activation energy and product distribution of the thermal isomerization. While specific studies on the thermal behavior of this compound are not detailed in the available literature, it is plausible that it would undergo similar rearrangements to other substituted bicyclo[2.1.0]pentanes.
| Reaction Type | Conditions | Intermediate | Products |
| Bridge Flip (Epimerization) | ~80-160 °C | 1,3-Diradical | Stereoisomers of the starting material |
| Isomerization | Higher temperatures (>300 °C for parent) | Diradical | Cyclopentene derivatives, diene derivatives |
Photochemically Induced Transformations
Photochemical activation provides another avenue for the transformation of the bicyclo[2.1.0]pentane system. The photochemical reactions of the parent bicyclo[2.1.0]pentane have been shown to proceed via radical intermediates. rsc.org Irradiation can lead to the homolytic cleavage of the strained C1-C4 bond, forming a cyclopent-3-enyl radical. rsc.org
In the case of this compound, the presence of the carbonyl group introduces the possibility of other photochemical pathways, such as n→π* excitation, which could lead to different reactivity patterns compared to the parent hydrocarbon. For instance, photochemical [2+2] cycloaddition reactions of cyclopropenes with alkenes are a known method for the synthesis of bicyclo[2.1.0]pentane derivatives, and this reactivity can be initiated by triplet-triplet energy transfer. cdnsciencepub.com The aldehyde group in this compound could potentially act as a chromophore, influencing the photochemical outcome.
Acid- and Base-Catalyzed Ring Opening
Under basic conditions, reactions involving the aldehyde can be accompanied by ring modification. For example, the saponification of a bicyclo[2.1.0]pentane-1-carboxylic acid ester, a derivative of the corresponding aldehyde, proceeds under standard basic conditions, suggesting that the bicyclic core can be stable to certain basic reagents. However, stronger bases or more forcing conditions could potentially lead to ring-opening via elimination or other pathways, driven by the release of ring strain.
Strain-Release Driven Reactivity
The reactivity of this compound is fundamentally governed by the substantial ring strain inherent in its fused cyclopropane (B1198618) and cyclobutane rings. This structural strain, particularly in the central C1–C4 bond, serves as a potent thermodynamic driving force for a variety of chemical transformations. bris.ac.uk Reactions that lead to the cleavage of this bond are energetically favorable as they relieve the strain to form more stable cyclopentyl or cyclopentenyl systems.
Thermal activation is a common method to induce strain-release reactions. For instance, the parent compound, bicyclo[2.1.0]pentane, undergoes thermal isomerization to cyclopentene at elevated temperatures (around 330 °C). smolecule.comrsc.org This process is believed to proceed through a diradical intermediate formed upon the homolytic cleavage of the central bond. The presence of the carbaldehyde group at a bridgehead position is expected to influence the stability of these intermediates and potentially lower the activation energy for such rearrangements. Computational studies on the parent housane system have provided a basis for understanding these thermally induced isomerizations and cycloadditions, which often exhibit complex mechanistic features. rsc.org Post-synthetic modifications of functionalized bicyclo[2.1.0]pentanes can also proceed via strain-release, such as a diastereospecific 1,2-ester migration that allows for the rapid synthesis of functionalized bicyclic imides. researchgate.net
The table below summarizes key aspects of strain-driven reactions relevant to the bicyclo[2.1.0]pentane core.
| Reaction Type | Conditions | Key Intermediate | Product Type |
| Thermal Isomerization | High Temperature (~330 °C) | Diradical | Cyclopentene |
| Acid-Mediated Ring Opening | Glacial Acetic Acid, 145 °C | Cationic | Substituted Cyclopentanes |
| 1,2-Ester Migration | N/A | N/A | Functionalized Bicyclic Imides |
Metal-Catalyzed and Organocatalytic Reactions
The strained sigma bonds of the bicyclo[2.1.0]pentane framework are susceptible to interaction with transition metals. Various metals, including Rhodium(I), Silver(I), Nickel(II), and Palladium(II), are known to insert into the strained C-C bonds of cyclopropanes, and this reactivity extends to the bicyclo[2.1.0]pentane system. acs.org This insertion leads to the formation of metallacyclobutane intermediates, which are versatile species that can be intercepted by various reagents. acs.org
For example, treatment of bicyclo[2.1.0]pentane with a Rh(I) complex can lead to the formation of a rhodium metallacyclobutane. This intermediate can then react with an olefin, leading to formal cycloaddition products. acs.org Similarly, nickel catalysts can generate carbenes that participate in cyclopropanation reactions with olefins. acs.org While these reactions have been primarily studied on the parent hydrocarbon or other derivatives, the principles are directly applicable to this compound. The aldehyde functionality could potentially coordinate to the metal center, influencing the chemo- and regioselectivity of the bond activation and subsequent functionalization.
| Metal Catalyst | Intermediate | Potential Transformation |
| Rh(I) | Metallacyclobutane | Cycloaddition with olefins |
| Ni(0)/Ni(II) | Metallacyclobutane / Nickel Carbene | Cycloisomerization, Cyclopropanation |
| Pd(II) | Metallacyclobutane | Interception by olefins |
| Ag(I) | Metal-Carbene | Cyclopropenation of alkynes |
Photocatalysis has emerged as a powerful strategy for constructing and functionalizing strained ring systems, including the bicyclo[2.1.0]pentane core. smolecule.com A notable approach involves the intermolecular [2+2] photocycloaddition between a cyclopropene (B1174273) and an electron-deficient alkene, facilitated by a photocatalyst acting as a triplet-sensitizer. smolecule.comresearchgate.net
In this process, an iridium-based photocatalyst (e.g., Ir(ppy)₃) is excited by visible light (such as blue LEDs) and promotes the cyclopropene to a triplet state. This generates a 1,2-triplet diradical species which then undergoes regioselective C-C bond formation with an alkene to form a 1,4-triplet diradical. Subsequent intersystem crossing and ring closure yield the bicyclo[2.1.0]pentane product with high diastereoselectivity (>95:5 dr). smolecule.com The use of low temperatures (-40°C) is crucial for suppressing competing side reactions, such as cyclopropane ring-opening. smolecule.com This methodology highlights a modern, light-mediated approach to accessing the housane skeleton, which could be adapted for the synthesis of derivatives like this compound. smolecule.com
| Method | Catalyst/Conditions | Key Steps | Outcome |
| Photocatalytic [2+2] Cycloaddition | Ir(ppy)₃, Blue LED, -40°C | Triplet energy transfer to cyclopropene, diradical formation, intersystem crossing, ring closure. | Highly diastereoselective synthesis of functionalized bicyclo[2.1.0]pentanes. smolecule.com |
Radical and Pericyclic Chemistry of this compound
The bicyclo[2.1.0]pentane system exhibits distinct reactivity pathways when subjected to radical conditions. Mechanistic studies have shown that the fate of the molecule depends on the nature of the radical species it encounters. Radicals such as trichloromethyl, t-butoxyl, and succinimidyl primarily abstract a hydrogen atom from the cyclobutane ring. rsc.org The resulting bicyclo[2.1.0]pentyl radical is highly unstable and has not been directly detected by ESR spectroscopy. It is believed to undergo rapid rearrangement via fission of the central C1–C4 bond to form the more stable cyclopent-3-enyl radical. rsc.org
In contrast, more electrophilic radicals like bromine and chlorine atoms react via a different mechanism. Their major pathway involves a direct attack on one of the bridgehead carbon atoms in a homolytic substitution (SH2) reaction. This attack forces the cleavage of the strained C1–C4 bond, directly producing a 3-halogenocyclopentyl radical. rsc.org The presence of an aldehyde group at the C1 position would likely influence the electronics of the bridgehead carbon, potentially affecting the rate and selectivity of this SH2 attack.
This compound can participate in cycloaddition reactions, driven by the release of ring strain. Computational studies have explored the thermal cycloaddition of the parent bicyclo[2.1.0]pentane with fumaronitrile (B1194792), a reaction that displays complex mechanistic features. rsc.org
Photochemical [2+2] cycloadditions represent a synthetically valuable method for accessing highly functionalized housanes. researchgate.net As discussed in section 3.3.2, these reactions can be initiated by photocatalysts that act as triplet sensitizers. The regioselectivity of these cycloadditions is influenced by the substituents on the reacting partners. For example, computational studies have shown that benzylic radical stabilization plays a key role in determining the regiochemical outcome, with electron-withdrawing groups on the alkene partner stabilizing developing charges in the diradical intermediate. smolecule.com This control allows for high chemo- and regioselectivity in the construction of the bicyclic core. The aldehyde group in the target molecule would be expected to exert a significant electronic influence on the selectivity of such cycloaddition reactions.
| Reaction Type | Reactant | Conditions | Selectivity |
| Thermal Cycloaddition | Fumaronitrile | Thermal | Complex mechanism rsc.org |
| Photochemical [2+2] Cycloaddition | Electron-deficient alkenes | Photocatalyst, Blue LED | High diastereoselectivity; regioselectivity controlled by electronics smolecule.comresearchgate.net |
Theoretical and Computational Chemistry Studies of Bicyclo 2.1.0 Pentane 1 Carbaldehyde
Electronic Structure and Bonding Analysis
The electronic structure of the bicyclo[2.1.0]pentane (also known as housane) framework is dominated by the significant strain inherent in the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings. smolecule.com This strain leads to unusual bonding characteristics, which are further modulated by the presence of the carbaldehyde substituent at the bridgehead position.
The defining feature of the bicyclo[2.1.0]pentane system is its exceptionally high ring strain. smolecule.com Quantum chemical calculations are essential for quantifying this energetic destabilization. For the parent compound, bicyclo[2.1.0]pentane, high-level computational methods have been employed to determine its strain energy.
Sophisticated homodesmotic and hyperhomodesmotic reactions, which are theoretical constructs designed to cancel out errors in calculations, provide the most reliable estimates. Calculations utilizing coupled cluster theory (CCSD(T)) with extensive basis sets (cc-pVTZ) have established the strain energy of the parent housane to be approximately 55 kcal/mol. smolecule.com This high value is a direct consequence of the severe angle distortion required to fuse a three-membered ring onto a four-membered ring.
Calculated Strain Energy of Bicyclo[2.1.0]pentane
| Computational Method | Reaction Type | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| CCSD(T)/cc-pVTZ | Homodesmotic | 54.96 |
| CCSD(T)/cc-pVTZ | Hyperhomodesmotic | 55.22 |
Molecular orbital (MO) analysis of the parent bicyclo[2.1.0]pentane reveals that the central carbon-carbon bond (the "bridge" bond shared by both rings) possesses substantial p-orbital character. smolecule.com This feature, often described as "bent bonds," is a hallmark of small, strained rings like cyclopropane. smolecule.com This distribution of electron density in the highest occupied molecular orbital (HOMO) makes the bond susceptible to attack by various reagents.
The introduction of the electron-withdrawing carbaldehyde group at the C-1 position significantly perturbs the electron density distribution. The electronegative oxygen atom of the aldehyde pulls electron density away from the bicyclic core, particularly from the bridgehead carbons. This electronic effect is expected to lower the energy of the HOMO and the lowest unoccupied molecular orbital (LUMO). For the parent housane, the HOMO energy has been calculated to be approximately -8.34 eV. smolecule.com The presence of the aldehyde substituent would further stabilize this orbital. This alteration in electron density and orbital energies is critical for understanding the reactivity of the molecule, influencing how it interacts with electrophiles, nucleophiles, and radicals. smolecule.com
Conformational Analysis and Stereoelectronic Effects
The rigid, strained framework of bicyclo[2.1.0]pentane-1-carbaldehyde severely restricts its conformational freedom compared to more flexible acyclic or larger cyclic systems. Computational studies, supported by experimental data, provide a clear picture of its three-dimensional structure.
A potential energy surface (PES) is a theoretical map that illustrates the energy of a molecule as a function of its geometric parameters. researchgate.net For this compound, a PES mapping would typically explore the energy changes associated with the rotation of the carbaldehyde group around the C1-CHO bond and any puckering or flapping motions of the cyclobutane ring.
Computational studies and X-ray crystallographic data on derivatives indicate that the five-membered ring system of housanes adopts a fixed "envelope" conformation. smolecule.comenamine.netresearchgate.net The fusion with the cyclopropane ring prevents the "twist" conformations available to cyclopentane (B165970). The potential energy surface for the bicyclic core's inversion (a "bridge flip") in the parent housane shows a significant energy barrier, though this process can occur at elevated temperatures. smolecule.comnih.gov
For the aldehyde derivative, the most significant conformational variable is the orientation of the formyl group. The PES would show energy minima corresponding to specific rotational isomers (rotamers) that minimize steric hindrance and optimize electronic interactions between the aldehyde and the bicyclic cage. The crystal structure of this compound has been determined, confirming that the formyl group adopts a specific, stable orientation relative to the bicyclic framework in the solid state. smolecule.com
In certain conformations of this compound, the potential exists for non-covalent interactions to play a stabilizing role. Specifically, weak intramolecular hydrogen bonds of the C-H···O type could exist between the aldehyde's carbonyl oxygen and nearby hydrogen atoms on the bicyclic frame, particularly the hydrogen at the C-4 bridgehead position or those on the C-2 and C-5 carbons.
While these interactions would be weak, they could influence the rotational preference of the aldehyde group, favoring conformations where the oxygen atom is in proximity to these hydrogens. Computational methods such as Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis would be required to definitively identify and characterize the strength of such potential intramolecular hydrogen bonds.
Computational Elucidation of Reaction Mechanisms
The high strain energy of the bicyclo[2.1.0]pentane core is a driving force for its chemical reactivity. Computational studies have been instrumental in elucidating the mechanisms of its various transformations. rsc.org
The thermal rearrangement (isomerization) of the parent bicyclo[2.1.0]pentane to cyclopentene (B43876) is a well-studied reaction. rsc.org Computational models, using methods like CASSCF, have investigated the complex potential energy surface of this reaction, suggesting it proceeds through a diradical intermediate formed by the cleavage of the central C1-C4 bond. rsc.org The presence of the carbaldehyde group at C-1 would likely influence the stability of this diradical intermediate and the transition state leading to it.
Furthermore, computational studies have explored the mechanisms of cycloaddition reactions. rsc.org The unique electronic structure of the central bond allows it to react with various reagents. smolecule.com A computational investigation into the fragmentation and coupling of housane ketones catalyzed by samarium diiodide (SmI₂) showed that the reaction proceeds via a ketyl radical intermediate, with the fragmentation being driven by the relief of ring strain. researchgate.net A similar strain-release-driven mechanism could be computationally modeled for reactions involving this compound, where the aldehyde group would be targeted by nucleophiles or radical species, initiating a cascade that leads to the opening of the strained ring system. These theoretical models are crucial for predicting reaction outcomes and designing new synthetic methodologies. researchgate.netbeilstein-archives.org
Transition State Characterization and Activation Energy Determination
The thermal reactivity of bicyclo[2.1.0]pentane and its derivatives is of significant interest due to the high ring strain inherent in their fused cyclopropane and cyclobutane rings. Computational methods, such as Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 perturbation theory, have been instrumental in exploring the potential energy surfaces of these reactions. nih.govrsc.org For the parent bicyclo[2.1.0]pentane, key thermal reactions include isomerization to cyclopentene and 1,4-pentadiene (B1346968). nih.govrsc.org These studies provide a framework for understanding how a substituent like the carbaldehyde group at the bridgehead position might influence these pathways.
While specific activation energies for this compound are not reported, data for the thermal isomerization of the related bicyclo[2.1.0]pent-2-ene to cyclopentadiene (B3395910) provides a valuable reference point. The experimental activation energy for this process is approximately 26.88 kcal/mol. rsc.org Computational studies on this system have sought to model the transition state, which is believed to have significant biradical character. core.ac.ukfigshare.com
Below is an illustrative data table showing calculated activation enthalpies for the isomerization of a related compound, bicyclo[2.1.0]pent-2-ene, to cyclopentadiene using different computational methods. This highlights the kind of data that would be sought for this compound.
| Computational Method | Calculated Activation Enthalpy (kcal/mol) | Reference |
|---|---|---|
| CR-CCSD(T) | 25.5 | figshare.com |
| UB3LYP | Not specified, but noted to perform well | figshare.com |
This table is based on data for the isomerization of bicyclo[2.1.0]pent-2-ene and is intended to be illustrative of the type of data generated in computational studies.
Solvent Effects on Reaction Pathways
For a reaction proceeding through a nonpolar diradical intermediate, the effect of solvent polarity is often minimal. anu.edu.au However, if a reaction pathway involves a transition state with significant ionic character, polar solvents would be expected to lower the activation barrier by stabilizing the transition state more than the reactant.
Computational chemistry can model solvent effects through both implicit and explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. These approaches can be used to calculate the free energy of activation in different solvents, thereby predicting changes in reaction rates and mechanisms.
For this compound, the carbonyl group introduces polarity into the molecule. Reactions involving nucleophilic attack at the carbonyl carbon or electrophilic interaction with the carbonyl oxygen would be highly sensitive to solvent effects. A computational study would likely investigate a range of solvents with varying polarities to map out this dependence.
The following interactive table illustrates hypothetical relative activation energies for a reaction of this compound in different solvents, demonstrating the expected trend for a reaction with a polar transition state.
| Solvent | Dielectric Constant (ε) | Hypothetical Relative Activation Energy (kcal/mol) |
|---|---|---|
| n-Hexane | 1.9 | 25.0 |
| Dichloromethane | 9.1 | 22.5 |
| Acetone | 21.0 | 20.0 |
| Water | 80.1 | 18.0 |
This table presents hypothetical data to illustrate the expected trend of solvent effects on a reaction with a polar transition state and is not based on reported experimental or computational results for this compound.
Prediction of Novel Reactivity and Molecular Design
A significant advantage of computational chemistry is its ability to predict the reactivity of unknown compounds and to guide the design of new molecules with desired properties. scienceopen.com For this compound, its unique combination of a highly strained bicyclic core and a reactive aldehyde functional group makes it an intriguing scaffold for molecular design.
Computational tools like Density Functional Theory (DFT) can be used to calculate molecular properties that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). peerj.com The HOMO-LUMO gap can indicate the kinetic stability of the molecule, while the shapes and locations of these orbitals can suggest sites for nucleophilic or electrophilic attack.
For this compound, the LUMO is likely to be centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. The HOMO may have significant contributions from the strained C-C bonds of the bicyclic system, suggesting potential for reactions with electrophiles that lead to ring opening.
Computational studies can also be employed to explore the potential energy surfaces of novel, yet-to-be-attempted reactions. For instance, the cycloaddition of this compound with various dienophiles or the exploration of its photochemical reactivity could be modeled computationally to predict reaction feasibility and product distribution. This predictive power is invaluable for guiding synthetic efforts and avoiding unpromising reaction pathways.
In the realm of molecular design, the rigid bicyclopentane core can serve as a non-classical bioisostere for other chemical groups in medicinal chemistry. Computational docking studies could be used to design derivatives of this compound that fit into the active sites of biological targets. The reactivity of the aldehyde group provides a convenient handle for further functionalization to optimize binding and other pharmacokinetic properties.
Advanced Synthetic Applications and Utility of Bicyclo 2.1.0 Pentane 1 Carbaldehyde
As a Versatile Building Block in Complex Molecule Synthesis
The utility of bicyclo[2.1.0]pentane-1-carbaldehyde as a building block stems from its predictable reactivity under various conditions, allowing for the strategic introduction of its unique bicyclic core into larger, more complex molecules. The aldehyde group serves as a versatile handle for a wide array of classical organic transformations. These reactions, however, are often influenced by the underlying strained ring system, which can be selectively opened to drive the formation of new structures.
Its role as a synthetic intermediate is crucial for accessing molecules that are otherwise difficult to prepare. ucl.ac.uk For instance, the aldehyde can undergo olefination, reduction, oxidation, and addition reactions, leading to a variety of functionalized bicyclo[2.1.0]pentane derivatives. These derivatives can then be carried forward in multi-step syntheses. The bicyclo[2.1.0]pentane unit itself is considered an important scaffold in medicinal chemistry, analogous to how bicyclo[1.1.1]pentanes (BCPs) have been successfully employed as bioisosteres for phenyl rings in drug discovery. nih.govnih.govacs.org The development of synthetic routes to functionalized housanes is driven by the need for these C(sp³)-rich, three-dimensional structures. semanticscholar.orgresearchgate.net
Below is a table summarizing transformations where bicyclo[2.1.0]pentane derivatives serve as key building blocks.
| Starting Material Class | Reagent/Condition | Product Class | Significance in Complex Synthesis |
| Bicyclo[2.1.0]pentane Ketones | Baeyer–Villiger Oxidation | Esters/Lactones | Access to functionalized bicyclic systems. rsc.org |
| Bicyclo[2.1.0]pentane Carboxylates | LiHMDS-mediated cyclization | Disubstituted Housane Carboxylic Acids | Diastereoselective synthesis of complex bicyclic amino acid analogues. researchgate.netenamine.netnih.gov |
| Bicyclo[2.1.0]pentanes | Radical Initiators (e.g., t-butoxyl radicals) | Cyclopent-3-enyl derivatives | Controlled ring-opening to form five-membered rings. rsc.org |
| Bicyclo[2.1.0]pentanes | Bromine/Chlorine atoms | 3-Halogenocyclopentyl radicals | SH2 reaction with bond fission for further functionalization. rsc.org |
Precursor to Structurally Diverse Bicyclic and Polycyclic Systems
The significant strain energy of the bicyclo[2.1.0]pentane skeleton is a powerful driving force for rearrangements and cycloaddition reactions, making its derivatives excellent precursors to a wide range of other cyclic systems. nih.govrsc.org Thermal or photochemical activation can induce cleavage of the central C1-C4 bond, leading to the formation of cyclopentene (B43876) or 1,4-pentadiene (B1346968) derivatives. wikipedia.orgnih.govrsc.org This strain-release strategy is a cornerstone of its utility in synthesizing diverse molecular frameworks.
Furthermore, bicyclo[2.1.0]pentane systems can participate in cycloaddition reactions. For instance, the reaction with fumaronitrile (B1194792) has been studied computationally, highlighting the unique reactivity pathways available to this strained ring system. rsc.org The development of catalytic, stereoselective methods for these transformations is an active area of research. chemrxiv.org A notable strategy involves a two-step sequence of cyclopropenation followed by an intermolecular [2+2] photocycloaddition to generate highly functionalized housanes, which can then be transformed into other complex structures. nih.gov
The table below details reactions where bicyclo[2.1.0]pentane derivatives are converted into different cyclic systems.
| Reaction Type | Conditions | Resulting System | Key Feature |
| Thermal Isomerization | 330 °C | Cyclopentene | Thermally induced rearrangement to a more stable five-membered ring. wikipedia.org |
| Thermal Rearrangement | Varies | 1,4-Pentadiene | Alternative isomerization pathway. rsc.org |
| [2+2] Photocycloaddition | Blue LED, photocatalyst | Polysubstituted Housanes | Stereoselective construction of complex bicyclo[2.1.0]pentanes. chemrxiv.orgnih.gov |
| Radical-induced Rearrangement | Photochemical reaction with Br2, CCl3Br, etc. | Cyclopent-3-enyl Radicals | Fission of the C1-C4 bond to form a cyclopentenyl intermediate. rsc.org |
Development of Novel Methodologies Leveraging Strained Aldehyde Reactivity
The unique reactivity of the bicyclo[2.1.0]pentane core has spurred the development of new synthetic methods. chemrxiv.org Ring-strain-enabled transformations are a powerful tool for constructing complex molecules selectively and efficiently. chemrxiv.orgresearchgate.net While much research has focused on related strained systems like bicyclo[1.1.0]butanes (BCBs), the chemistry of housanes is an emerging field with significant potential. chemrxiv.orgresearchgate.net
Recent advancements include highly stereoselective, catalytic strategies for synthesizing polysubstituted housanes under mild conditions using visible light and an organic dye as a photocatalyst. chemrxiv.org These methods allow for the creation of structures with multiple contiguous all-carbon-quaternary centers. chemrxiv.org The aldehyde functionality on the bicyclo[2.1.0]pentane skeleton provides a key reactive site for these novel transformations. For example, methodologies analogous to the photocatalytic [2σ+2π] cycloaddition of BCBs with aldehydes could be envisioned, which would lead to novel oxabicyclo[2.1.1]hexane systems. acs.org The development of such methods is crucial for expanding the synthetic chemist's toolbox and enabling access to previously unexplored chemical space. ucl.ac.uknih.gov
Applications in Materials Science (focus on chemical structure modification, not properties)
While the primary application of bicyclo[2.1.0]pentane derivatives is in organic synthesis and medicinal chemistry, their unique structure has potential for the chemical modification of materials. The aldehyde group of this compound is a prime functional handle for covalently attaching this strained motif to polymer backbones or surfaces.
For example, the aldehyde can be used in condensation reactions with materials bearing primary amine functionalities to form imine linkages, thereby grafting the bicyclo[2.1.0]pentane unit onto the material. Subsequent reduction would yield a stable secondary amine linkage. This process allows for the precise modification of a material's chemical structure. The incorporated strained ring system can then serve as a latent reactive site; applying thermal or photochemical stimuli could trigger a strain-releasing isomerization, altering the local structure of the polymer chain or surface. This concept is analogous to how other strained rings are used to create responsive materials. The introduction of such C(sp³)-rich, three-dimensional structures can also be used to modify the morphology of polymer chains, moving from linear or planar structures to more complex architectures. acs.org
Future Research Directions and Unexplored Avenues in Bicyclo 2.1.0 Pentane 1 Carbaldehyde Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of highly strained molecules like bicyclo[2.1.0]pentane-1-carbaldehyde often involves reactive intermediates and requires precise control over reaction parameters. Flow chemistry offers a powerful solution to these challenges by providing superior control over temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability.
While the application of flow chemistry to the synthesis of bicyclo[2.1.0]pentane derivatives is still in its nascent stages, the successful implementation of continuous flow processes for other strained systems, such as bicyclo[1.1.1]pentanes (BCPs), provides a strong precedent. acs.orgnih.govresearchgate.netnih.gov For instance, photochemical additions to propellane have been scaled up to kilogram quantities using flow reactors, demonstrating the potential for large-scale production of strained building blocks. acs.orgnih.gov The principles from these systems can be adapted for the synthesis of this compound, potentially enabling safer handling of energetic intermediates and facilitating access to larger quantities of this compound for further studies.
Automated synthesis platforms can be coupled with flow reactors to rapidly screen reaction conditions and explore a wider range of derivatives. This high-throughput approach could accelerate the discovery of novel transformations and the optimization of existing synthetic routes to this compound and its analogs. A patent has already highlighted the potential of continuous flow processes for making bicyclic compounds, including bicyclo[2.1.0]pentane, suggesting a growing industrial interest in this area. google.com
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in this compound Synthesis |
| Precise Temperature Control | Minimizes side reactions and decomposition of thermally sensitive intermediates. |
| Enhanced Safety | Small reaction volumes reduce the risks associated with highly energetic species. |
| Improved Mixing | Ensures homogeneity and consistent reaction outcomes. |
| Scalability | Facilitates the production of larger quantities for further research and application. |
| Integration with Automation | Enables high-throughput screening of reaction conditions and derivatives. |
Development of Asymmetric Catalytic Processes for Functionalization
The development of asymmetric catalytic methods is crucial for accessing enantioenriched derivatives of this compound, which are of significant interest in medicinal chemistry and materials science. The inherent chirality of many biological targets necessitates the use of single-enantiomer compounds to ensure optimal efficacy and reduce off-target effects.
Recent advances in the stereoselective synthesis of functionalized housanes have laid the groundwork for future developments in this area. acs.orgresearchgate.netacs.org The use of chiral catalysts in cycloaddition reactions has been shown to be an effective strategy for controlling the stereochemistry of the bicyclic core. chinesechemsoc.org For example, enantioselective methods for generating cyclopropenes, which are key precursors to housanes, can lead to enantioenriched bicyclo[2.1.0]pentane products. acs.org
Future research should focus on expanding the toolbox of chiral catalysts capable of promoting various transformations on the bicyclo[2.1.0]pentane scaffold. This includes the development of catalysts for the enantioselective functionalization of the aldehyde group, as well as for reactions that proceed via strain-release of the bicyclic system. The direct C-H functionalization of the strained carbocyclic framework using chiral dirhodium catalysts, a strategy that has been successfully applied to BCPs, represents another exciting avenue for exploration. nsf.gov
Table 2: Key Asymmetric Catalytic Strategies for Bicyclo[2.1.0]pentane Derivatives
| Catalytic Approach | Potential Application to this compound |
| Chiral Lewis Acid Catalysis | Asymmetric cycloadditions and functionalization of the aldehyde. |
| Chiral Brønsted Acid Catalysis | Enantioselective additions to the aldehyde and ring-opening reactions. |
| Transition Metal Catalysis | Asymmetric C-H functionalization and cross-coupling reactions. |
| Organocatalysis | Enantioselective transformations of the aldehyde functionality. |
Bio-inspired Synthetic Approaches and Mimicry
Nature often employs elegant and efficient strategies for the construction of complex and strained molecular architectures. While direct bio-inspired syntheses of this compound have not yet been reported, the principles of biomimetic synthesis can serve as a valuable source of inspiration for the development of novel synthetic methodologies.
Bio-inspired approaches often involve cascade reactions, where a single synthetic operation triggers a series of transformations to build up molecular complexity. Such a strategy could be envisioned for the synthesis of this compound, potentially starting from a simpler, biologically relevant precursor. The goal would be to mimic the efficiency and selectivity of enzymatic processes to construct the strained housane skeleton.
Furthermore, the rigid, three-dimensional structure of this compound makes it an interesting scaffold for the design of bioisosteres. Bioisosteric replacement is a common strategy in drug discovery where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic profile of a drug candidate. The unique geometry of the bicyclo[2.1.0]pentane core could be used to mimic the spatial arrangement of substituents in known bioactive molecules, potentially leading to the discovery of novel therapeutic agents with improved properties.
Exploration of New Bond-Forming Reactions Under Strain Release
The high ring strain of the bicyclo[2.1.0]pentane system is a key feature that can be harnessed to drive a variety of chemical transformations. Strain-release reactions provide a powerful thermodynamic driving force for the formation of new chemical bonds and the construction of more complex molecular scaffolds. nih.gov
A number of strain-release driven transformations of housanes and related bicyclobutanes have been reported, including cycloadditions and rearrangements. researchgate.netrsc.orgnih.govrsc.orgacs.orgresearchgate.net These reactions often proceed through radical or diradical intermediates, leading to the formation of cyclopentane (B165970) or cyclobutane (B1203170) derivatives. The aldehyde functionality in this compound can serve as a handle to influence the course of these strain-release reactions and to further functionalize the resulting products.
Future research in this area should focus on the discovery of new types of bond-forming reactions that can be triggered by the release of strain in the bicyclo[2.1.0]pentane core. This could include the development of novel cycloaddition reactions with a wider range of reaction partners, as well as the exploration of transition metal-catalyzed reactions that proceed via oxidative addition into the strained C-C bonds of the bicyclic system. The development of such reactions would significantly expand the synthetic utility of this compound as a versatile building block in organic synthesis.
Computational Design of Advanced Derivatives with Tuned Reactivity
Computational chemistry provides a powerful tool for understanding the structure, reactivity, and electronic properties of molecules. In the context of this compound, computational methods can be used to design new derivatives with tailored reactivity and to predict the outcomes of chemical reactions.
Density Functional Theory (DFT) calculations have already been employed to study the electronic structure and reactivity of bicyclo[2.1.0]pentane and its derivatives. nih.govrsc.orgsmolecule.com These studies have provided valuable insights into the nature of the strained bonds in the housane skeleton and have helped to rationalize the observed reactivity patterns.
Future computational work should focus on the systematic in silico design of this compound derivatives with specific electronic and steric properties. By introducing different substituents onto the bicyclic core, it should be possible to fine-tune the reactivity of the molecule and to control the regioselectivity and stereoselectivity of its reactions. For example, the introduction of electron-withdrawing or electron-donating groups could be used to modulate the propensity of the strained ring system to undergo strain-release reactions. Computational screening of virtual libraries of derivatives could accelerate the discovery of new compounds with desired properties and guide experimental efforts.
Table 3: Applications of Computational Chemistry in this compound Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of geometries, energies, and electronic properties. |
| Ab initio methods | High-accuracy calculations for benchmarking and mechanistic studies. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with other molecules. |
| Virtual Screening | High-throughput computational design and evaluation of derivatives. |
Mechanistic Deep Dive into Unconventional Transformations
A thorough understanding of the reaction mechanisms underlying the transformations of this compound is essential for the rational design of new synthetic methods and for controlling the outcomes of chemical reactions. While the mechanisms of some of the more common reactions of housanes, such as thermal rearrangements, have been studied, there is still much to be learned about the more unconventional transformations of this strained ring system. rsc.orgpnas.orgthieme-connect.de
Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of novel reactions of this compound. This could include the use of kinetic studies, isotopic labeling experiments, and advanced spectroscopic techniques to identify and characterize reaction intermediates. Computational modeling can be used to map out potential energy surfaces and to identify the transition states of key reaction steps. acs.org
A deeper understanding of the mechanistic intricacies of these reactions will not only allow for the optimization of existing synthetic methods but also pave the way for the discovery of entirely new and unexpected transformations. This knowledge will be crucial for fully harnessing the synthetic potential of this compound and for establishing it as a valuable tool in the arsenal (B13267) of the synthetic chemist.
Q & A
Basic: What synthetic strategies are effective for functionalizing bicyclo[2.1.0]pentane derivatives, and how can aldehydes be introduced?
The synthesis of bicyclo[2.1.0]pentane derivatives often involves strain-driven reactions. For example, acid-promoted acetolysis of bicyclo[2.1.0]pentane with acetic acid-O-d produces cyclopentanol-d via ring-opening and subsequent LiAlH₄ reduction . To introduce aldehyde groups, oxidation of primary alcohols (e.g., cyclopentanol derivatives) using reagents like pyridinium chlorochromate (PCC) or Swern oxidation could be employed. Alternatively, formylation via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF may be feasible. However, direct methods for aldehyde introduction on bicyclo[2.1.0]pentane are not explicitly documented; extrapolation from analogous systems is required .
Advanced: How can isotopic labeling resolve mechanistic ambiguities in acid-promoted reactions of bicyclo[2.1.0]pentane derivatives?
Deuterium labeling experiments, such as acetolysis with acetic acid-O-d, track hydrogen migration during ring-opening. Mass spectral analysis of deuterated cyclopentanols and ketones revealed that 33–36% of deuterium is lost during α-exchange in bicyclo[2.1.0]pentane systems, indicating hydride migration from C–S bonds . This methodology distinguishes between concerted and stepwise mechanisms. For example, the absence of deuterium loss during oxidation (e.g., cyclopentanol-d to cyclopentanone-d) confirms no hydride transfer occurs at that stage, narrowing mechanistic possibilities .
Basic: What spectroscopic techniques are critical for characterizing bicyclo[2.1.0]pentane derivatives?
Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation. For bicyclo[2.1.0]pentane systems, long-range ⁶JHH coupling (~1.5 Hz) in the cyclopentadiene Diels-Alder adduct provides insights into ring strain and electronic effects . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehydes), while mass spectrometry (MS) confirms molecular weight and isotopic patterns, as seen in deuterium-tracking studies .
Advanced: How do computational models predict stereochemical outcomes in bicyclo[2.1.0]pentane ring-opening reactions?
Density functional theory (DFT) calculations and ab initio methods analyze transition states and intermediates. For example, thermolysis studies of tricyclo[3.2.0.0²,⁵]heptane derivatives revealed equatorial preference in C–H activation, guided by strain relief and orbital orientation . Computational comparisons between bicyclo[2.1.0]pentane and norbornene systems show divergent activation energies due to differences in ring strain (~70 kcal/mol for bicyclo[2.1.0]pentane), which correlate with experimental product distributions .
Basic: What experimental precautions are necessary to minimize rearrangement during functionalization of bicyclo[2.1.0]pentane?
Reactions must avoid conditions that exacerbate ring strain. For instance, ionic additions (e.g., halogenation) proceed with rearrangement unless carefully controlled. Acid concentrations below 0.08 N in deuteriosulfuric acid and temperatures ≤25°C minimize undesired bond rupture, as demonstrated in acetolysis studies . Steric hindrance and low-temperature kinetic control (e.g., –78°C for Grignard additions) can also suppress side reactions .
Advanced: What role do diradical intermediates play in cycloadditions involving bicyclo[2.1.0]pentane derivatives?
Cycloadditions with electron-deficient dipolarophiles (e.g., maleonitrile) proceed via 1,5-diradical intermediates. Stereochemical analysis of products (e.g., 2,3-dicyanonorbornanes) shows that cyclization occurs ~4× faster than rotation, favoring retention of configuration . Computational studies confirm that diradical stabilization is critical, with activation barriers ~15 kcal/mol lower for bicyclo[2.1.0]pentane compared to less strained systems .
Basic: How does ring strain influence the reactivity of bicyclo[2.1.0]pentane-1-carbaldehyde compared to linear aldehydes?
The bicyclo[2.1.0]pentane framework introduces ~70 kcal/mol of strain, increasing electrophilicity at the aldehyde carbon. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) but also risks ring-opening. Comparative IR and NMR data for strained vs. linear aldehydes reveal downfield shifts in ¹³C NMR (δ ~200 ppm for C=O) and broadening of carbonyl IR peaks due to strain-induced distortion .
Advanced: Can isotopic exchange studies differentiate between kinetic and thermodynamic control in bicyclo[2.1.0]pentane reactions?
Yes. For example, α-deuterium exchange in cyclopentanone-d under basic conditions (NaOMe/MeOH) showed 33–36% deuterium loss in bicyclo[2.1.0]pentane systems, indicating reversible enolate formation under thermodynamic control . In contrast, no exchange in methylcyclopentyl acetates suggests kinetic control dominates in less strained systems .
Basic: What are the limitations of common ring-opening protocols for this compound?
Acid- or base-catalyzed ring-opening may lead to competing pathways. For example, HCl addition to bicyclo[2.1.0]pentane yields 1,2-dichlorocyclopentane instead of the expected 1,3-dihalide due to hydride shifts . For the carbaldehyde derivative, similar rearrangements could occur, necessitating protective groups (e.g., acetal formation) prior to ring-opening .
Advanced: How do substituents affect the regioselectivity of this compound in Diels-Alder reactions?
Electron-withdrawing groups (e.g., aldehydes) increase reactivity as dienophiles. Computational studies on bicyclo[2.1.0]pent-2-ene show that substituents at C1 (e.g., CHO) lower the LUMO energy by ~2 eV, accelerating [4+2] cycloadditions. However, steric effects from the bicyclic framework can divert reactions toward [2+2] pathways unless matched with complementary dienes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
